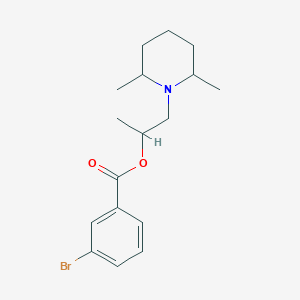
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a propan-2-yl group, and a 3-bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate typically involves the reaction of 2,6-dimethylpiperidine with propan-2-yl bromide to form the intermediate 1-(2,6-dimethylpiperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoates with various functional groups.
Oxidation Reactions: N-oxides of the piperidine ring.
Reduction Reactions: Alcohol derivatives of the benzoate moiety.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying receptor interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzoate moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate
- 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate
- 1-(3,5-Dimethylpiperidin-1-yl)propan-2-amine
Comparison
Compared to its analogs, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is unique due to the position of the bromine atom on the benzoate ring. This positional difference can influence the compound’s reactivity, biological activity, and interaction with molecular targets. For instance, the 3-bromobenzoate moiety may exhibit different binding affinities and selectivities compared to the 2- or 4-bromobenzoate analogs.
Properties
Molecular Formula |
C17H24BrNO2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C17H24BrNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3 |
InChI Key |
PDIXGTGFDXWHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B11591705.png)
![7-cyclohexyl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591712.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11591714.png)
![Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B11591716.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591721.png)
![1-[2-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11591731.png)
![(4E)-3-(3-nitrophenyl)-4-[4-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11591737.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B11591745.png)
![(6Z)-3-(3,4-dimethoxyphenyl)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11591748.png)
![Tetrahydroimidazo[4,5-d]imidazole-2,5-dione, 1-(2-hydroxy-1,1-dimethylethyl)-](/img/structure/B11591775.png)
![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11591777.png)
![2-[(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11591781.png)

![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591798.png)
